Methyl 3,5-difluoro-2-methoxyphenylacetate

CAS No.: 1806277-82-6

Cat. No.: VC2771524

Molecular Formula: C10H10F2O3

Molecular Weight: 216.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806277-82-6 |

|---|---|

| Molecular Formula | C10H10F2O3 |

| Molecular Weight | 216.18 g/mol |

| IUPAC Name | methyl 2-(3,5-difluoro-2-methoxyphenyl)acetate |

| Standard InChI | InChI=1S/C10H10F2O3/c1-14-9(13)4-6-3-7(11)5-8(12)10(6)15-2/h3,5H,4H2,1-2H3 |

| Standard InChI Key | NFPLVYOPPFEKTQ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1F)F)CC(=O)OC |

| Canonical SMILES | COC1=C(C=C(C=C1F)F)CC(=O)OC |

Introduction

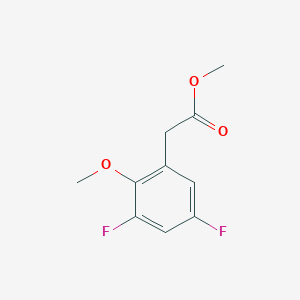

Chemical Identity and Structure

Methyl 3,5-difluoro-2-methoxyphenylacetate is identified by CAS Registry Number 1806277-82-6. The compound features a benzene ring with two fluorine substituents at positions 3 and 5, a methoxy group at position 2, and an acetate methyl ester group. Its molecular formula is C10H10F2O3 with a molecular weight of approximately 216.18 g/mol .

Structural Characteristics

The structure consists of a phenyl ring with the following substitution pattern:

-

Two fluorine atoms at positions 3 and 5

-

A methoxy group (-OCH3) at position 2

-

A methylacetate side chain (-CH2COOCH3)

This pattern of substitution gives the molecule distinct chemical properties that differentiate it from related compounds like Methyl 3,4-difluoro-2-methoxyphenylacetate (CAS 1804880-97-4) and Methyl 2,2-difluoro-2-(2-methoxyphenyl)acetate (CAS 1780907-78-9) .

Physical and Chemical Properties

While specific physical data for Methyl 3,5-difluoro-2-methoxyphenylacetate is limited in the available literature, its properties can be inferred from related compounds with similar structures.

Physical State and Appearance

At room temperature, Methyl 3,5-difluoro-2-methoxyphenylacetate is likely a solid or crystalline powder, similar to related fluorinated methoxyphenylacetate derivatives .

Spectroscopic Properties

Based on similar fluorinated aromatic compounds, Methyl 3,5-difluoro-2-methoxyphenylacetate would exhibit characteristic spectroscopic features:

-

NMR Spectroscopy: The 1H NMR spectrum would likely show signals for the methoxy group (approximately δ 3.8-4.0 ppm), the methyl ester group (approximately δ 3.6-3.8 ppm), the methylene group (approximately δ 3.5-3.7 ppm), and aromatic protons (approximately δ 6.5-7.5 ppm) .

-

19F NMR: Would show signals for the two fluorine atoms, likely in the range of δ -110 to -140 ppm, with potential coupling patterns due to the meta positioning .

Reactivity Profile

The compound's reactivity is influenced by:

-

The electron-withdrawing effects of the fluorine substituents

-

The electron-donating properties of the methoxy group

-

The reactivity of the ester functionality

This combination of functional groups makes it potentially useful in various organic transformations and as an intermediate in synthesis pathways.

Synthesis Methods

Esterification of the Corresponding Acid

A common approach would involve the esterification of 3,5-difluoro-2-methoxyphenylacetic acid with methanol under acidic conditions or using coupling reagents.

Fluorination of Methyl 2-Methoxyphenylacetate

Another potential route involves the selective fluorination of methyl 2-methoxyphenylacetate at positions 3 and 5 using appropriate fluorinating agents such as SelectfluorTM or NFSI (N-Fluorobenzenesulfonimide).

From Related Precursors

The compound might also be synthesized from (3,5-difluoro-2-methoxyphenyl)methanol (CAS 131782-51-9) through oxidation followed by esterification.

Related Compounds and Structural Analogs

Methyl 3,5-difluoro-2-methoxyphenylacetate belongs to a family of fluorinated phenylacetate derivatives with various substitution patterns. Understanding its relationship to these compounds provides context for its properties and applications.

Difluorinated Methoxyphenylacetates

Several structurally related compounds have been reported in the literature:

| Compound | CAS Number | Structural Difference |

|---|---|---|

| Methyl 3,4-difluoro-2-methoxyphenylacetate | 1804880-97-4 | Fluorine at positions 3,4 instead of 3,5 |

| Methyl 2,2-difluoro-2-(2-methoxyphenyl)acetate | 1780907-78-9 | Difluoro substitution on the acetate carbon instead of the ring |

| Methyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | 1393539-93-9 | Difluoro substitution on the acetate carbon with methoxy at position 4 |

Monofluorinated Analogs

Monofluorinated variants include:

Related Alcohols and Acids

The corresponding alcohol and acid derivatives are also known:

Analytical Methods and Characterization

Various analytical techniques can be employed for the characterization and quality assessment of Methyl 3,5-difluoro-2-methoxyphenylacetate.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Useful for purity determination and separation from isomers or related compounds.

-

Gas Chromatography (GC): Applicable if the compound has sufficient volatility, particularly when coupled with mass spectrometry (GC-MS) for structure confirmation.

Spectroscopic Techniques

-

Infrared Spectroscopy (IR): Would show characteristic bands for the ester carbonyl (approximately 1730-1750 cm-1), C-F stretching (1000-1400 cm-1), and aromatic C-H stretching (3000-3100 cm-1).

-

Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation pattern analysis.

-

NMR Spectroscopy: As detailed in section 2.2, provides structural confirmation through 1H, 13C, and 19F NMR.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume